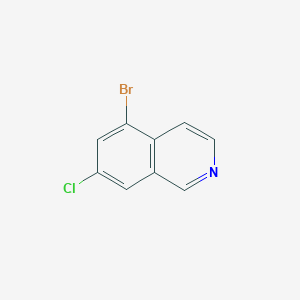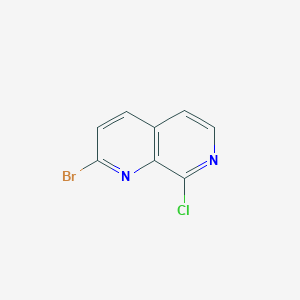
2-Bromo-8-chloro-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Bromo-8-chloro-1,7-naphthyridine est un composé hétérocyclique appartenant à la famille des naphthyridines. Ce composé est caractérisé par la présence d'atomes de brome et de chlore aux positions 2 et 8 respectivement, sur le cycle naphthyridine. Les naphthyridines sont connues pour leurs diverses activités biologiques et sont utilisées dans divers domaines tels que la chimie médicinale, l'agriculture et la science des matériaux.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 2-Bromo-8-chloro-1,7-naphthyridine implique généralement la bromation et la chloration de la 1,7-naphthyridine. Une méthode courante consiste à faire réagir la 1,7-naphthyridine avec du brome et du chlore en présence d'un catalyseur approprié dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le chloroforme dans une plage de températures de 0 à 25 °C.
Méthodes de production industrielle
La production industrielle de la this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et de systèmes à écoulement continu pour assurer une production efficace et constante. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Bromo-8-chloro-1,7-naphthyridine subit différents types de réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres nucléophiles tels que les amines, les thiols et les alcoolates.
Réactions d'oxydation et de réduction : Le composé peut subir une oxydation pour former des N-oxydes de naphthyridine ou une réduction pour former des dihydronaphthyridines.
Réactions de couplage : Il peut participer à des réactions de couplage telles que les réactions de Suzuki-Miyaura et de Heck pour former des dérivés biaryles.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent l'amidure de sodium, le thiolate de potassium et l'alcoolate de sodium. Les réactions sont généralement réalisées dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF) à des températures élevées.
Réactions d'oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés dans des conditions douces.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés dans des solvants anhydres.
Réactions de couplage : Des catalyseurs au palladium et des bases comme le carbonate de potassium sont utilisés dans des solvants organiques tels que le toluène ou l'éthanol.
Principaux produits formés
Réactions de substitution : Les produits comprennent des naphthyridines substituées avec divers groupes fonctionnels.
Réactions d'oxydation : N-oxydes de naphthyridine.
Réactions de réduction : Dihydronaphthyridines.
Réactions de couplage : Dérivés biaryles.
Applications de la recherche scientifique
La this compound présente plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément constitutif pour la synthèse de composés pharmaceutiques ayant des activités anticancéreuses, antimicrobiennes et antivirales potentielles.
Études biologiques : Le composé est utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs en raison de sa capacité à interagir avec des macromolécules biologiques.
Science des matériaux : Elle est utilisée dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (LED).
Agriculture : Le composé est étudié pour son utilisation potentielle comme pesticide ou herbicide en raison de son activité biologique.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou au site allostérique, empêchant ainsi la liaison du substrat ou la catalyse. Dans les études de liaison aux récepteurs, il peut agir comme un agoniste ou un antagoniste, modulant l'activité du récepteur et les voies de signalisation en aval.
Applications De Recherche Scientifique
2-Bromo-8-chloro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 2-Bromo-8-chloro-1,7-naphthyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
1,8-Naphthyridine : Ne possède pas les substituants brome et chlore, mais partage la structure de base de la naphthyridine.
2,7-Dibromo-1,8-naphthyridine : Contient deux atomes de brome aux positions 2 et 7.
8-Chloro-1,7-naphthyridine : Contient un atome de chlore à la position 8 sans le substituant brome.
Unicité
La 2-Bromo-8-chloro-1,7-naphthyridine est unique en raison de la présence d'atomes de brome et de chlore, qui confèrent une réactivité chimique et une activité biologique distinctes. La combinaison de ces substituants permet des interactions spécifiques avec les cibles moléculaires, ce qui en fait un composé précieux dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C8H4BrClN2 |
|---|---|
Poids moléculaire |
243.49 g/mol |
Nom IUPAC |
2-bromo-8-chloro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-2-1-5-3-4-11-8(10)7(5)12-6/h1-4H |
Clé InChI |
XODXALUINALFPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=CN=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


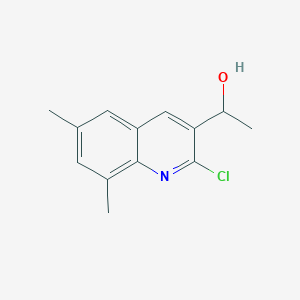

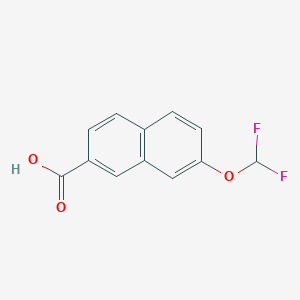
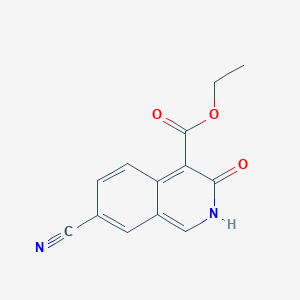
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)


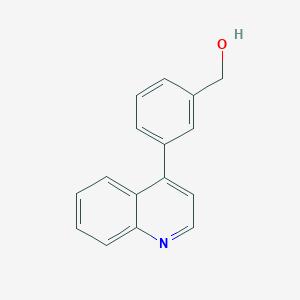
![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)


![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
